

Spectroscopic Characterization of 3-(p-Tolyl)furan-2,5-dione: A Technical Guide

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Compound of Interest

Compound Name: 3-(p-Tolyl)furan-2,5-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-(p-Tolyl)furan-2,5-dione**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(p-Tolyl)furan-2,5-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **3-(p-Tolyl)furan-2,5-dione**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.7	Doublet	2H	Aromatic (H-2', H-6')
~7.2 - 7.4	Doublet	2H	Aromatic (H-3', H-5')
~6.5 - 6.7	Singlet	1H	Vinylic (H-4)
~2.4	Singlet	3H	Methyl (-CH ₃)

Table 2: Predicted ¹³C NMR Spectral Data for **3-(p-Tolyl)furan-2,5-dione**

Chemical Shift (δ , ppm)	Assignment
~165 - 170	Carbonyl (C-2, C-5)
~145 - 150	Aromatic (C-1')
~135 - 140	Aromatic (C-4')
~130 - 135	Vinylic (C-3)
~129 - 131	Aromatic (C-3', C-5')
~125 - 128	Aromatic (C-2', C-6')
~120 - 125	Vinylic (C-4)
~21	Methyl (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-(p-Tolyl)furan-2,5-dione**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic & Vinylic C-H Stretch
~2920 - 2850	Weak	Aliphatic C-H Stretch (Methyl)
~1850 - 1800	Strong	C=O Stretch (Anhydride, Symmetric)
~1780 - 1740	Strong	C=O Stretch (Anhydride, Asymmetric)
~1610, ~1500	Medium-Strong	C=C Stretch (Aromatic Ring)
~1250 - 1180	Strong	C-O-C Stretch (Anhydride)
~820	Strong	para-Substituted Benzene C-H Bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-(p-Tolyl)furan-2,5-dione**

m/z	Relative Intensity	Assignment
188	High	[M] ⁺ (Molecular Ion)
160	Medium	[M - CO] ⁺
132	Medium	[M - 2CO] ⁺
115	High	[C ₉ H ₇] ⁺ (Tolyl-acetylene cation)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **3-(p-Tolyl)furan-2,5-dione** (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

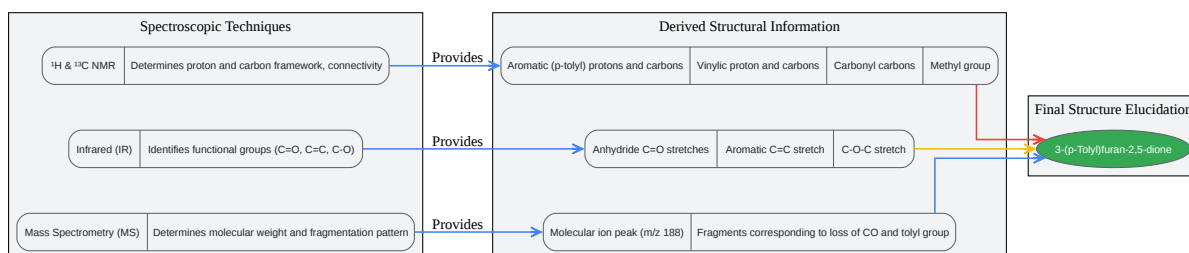
An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry

A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) would be introduced into the instrument. The mass spectrum would be recorded over a mass-to-charge (m/z) range of approximately 50-500.

Visualization of Spectroscopic Characterization

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **3-(p-Tolyl)furan-2,5-dione**.



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Caption: Workflow for the structural elucidation of **3-(p-Tolyl)furan-2,5-dione**.

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